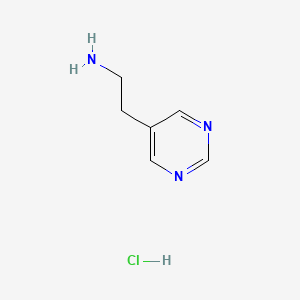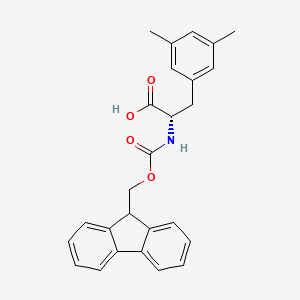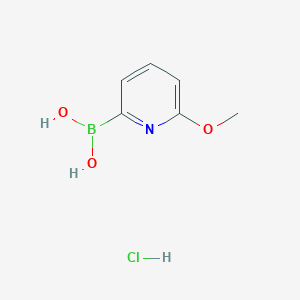
2-(5-Pyrimidinyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Pyrimidinyl)ethanamine hydrochloride, also known as 2-PEA, is an organic compound that is widely used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other organic solvents. 2-PEA has a wide range of applications, from being used as a reagent in organic synthesis to being used as a biochemical reagent in a variety of laboratory experiments. It has also been used to study the mechanism of action of various drugs and compounds, as well as to study the biochemical and physiological effects of various compounds on biological systems.
Wissenschaftliche Forschungsanwendungen
2-(5-Pyrimidinyl)ethanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biochemical reagent in a variety of laboratory experiments, and as a tool to study the mechanism of action of various drugs and compounds. It has also been used to study the biochemical and physiological effects of various compounds on biological systems. In addition, it has been used to study the interactions between drugs and their targets, as well as to study the effects of various drugs on various biological systems.
Wirkmechanismus
The mechanism of action of 2-(5-Pyrimidinyl)ethanamine hydrochloride is not fully understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α2A adrenergic receptor. It is also believed to act as an antagonist at certain other receptors, such as the 5-HT2C receptor, the α2B adrenergic receptor, and the histamine H1 receptor. In addition, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase A and B.
Biochemical and Physiological Effects
2-(5-Pyrimidinyl)ethanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and noradrenaline in the brain. It has also been shown to increase the levels of certain neurotransmitters, such as glutamate, in the brain. In addition, it has been shown to increase the levels of certain hormones, such as cortisol, in the body. Furthermore, it has been shown to increase the levels of certain proteins, such as BDNF, in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-Pyrimidinyl)ethanamine hydrochloride in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively easy to synthesize and can be easily stored for long periods of time. Furthermore, it is relatively safe to use in laboratory experiments and has a wide range of applications.
However, there are also certain limitations to using 2-(5-Pyrimidinyl)ethanamine hydrochloride in laboratory experiments. For example, it is not always possible to accurately measure the levels of 2-(5-Pyrimidinyl)ethanamine hydrochloride in a sample, as it is not always possible to accurately measure the levels of the compounds that it interacts with. In addition, it is not always possible to accurately measure the effects of 2-(5-Pyrimidinyl)ethanamine hydrochloride on a given system, as it is not always possible to accurately measure the effects of the compounds that it interacts with.
Zukünftige Richtungen
The potential future directions of research involving 2-(5-Pyrimidinyl)ethanamine hydrochloride include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further studies could be conducted on the interactions between 2-(5-Pyrimidinyl)ethanamine hydrochloride and other compounds, such as drugs and hormones. Furthermore, further studies could be conducted on the potential effects of 2-(5-Pyrimidinyl)ethanamine hydrochloride on various biological systems, such as the central nervous system, the cardiovascular system, and the immune system. Finally, further studies could be conducted on the potential side effects of 2-(5-Pyrimidinyl)ethanamine hydrochloride and its potential interactions with other drugs.
Synthesemethoden
2-(5-Pyrimidinyl)ethanamine hydrochloride is synthesized through a two-step process involving the reaction of 5-pyrimidin-2-ylamine with ethyl chloroformate, followed by the addition of hydrochloric acid. The first step involves the reaction of 5-pyrimidin-2-ylamine with ethyl chloroformate in an organic solvent, such as dichloromethane, to form 2-(5-pyrimidinyl)ethanoyl chloride. The second step involves the addition of hydrochloric acid to the 2-(5-pyrimidinyl)ethanoyl chloride, which results in the formation of 2-(5-pyrimidinyl)ethanamine hydrochloride. This two-step process is relatively straightforward and can be easily performed in a laboratory setting.
Eigenschaften
IUPAC Name |
2-pyrimidin-5-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-2-1-6-3-8-5-9-4-6;/h3-5H,1-2,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRAFHVERRQELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-5-yl)ethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)





